2-(4-Fluorophenyl)piperazine dihydrochloride
Overview
Description
2-(4-Fluorophenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H13FN2·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of 2-(4-Fluorophenyl)piperazine dihydrochloride is the serotonin receptor, specifically the 5-HT 1A receptor . It also has some affinity for the 5-HT 2A and 5-HT 2C receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.
Mode of Action
This compound acts mainly as an agonist of the 5-HT 1A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the 5-HT 1A receptor, mimicking the action of serotonin, a neurotransmitter. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and possibly induce their release .
Biochemical Pathways
The action of this compound on the serotonin receptors affects the serotoninergic pathways in the brain. By acting as an agonist at these receptors, it can increase the activity of these pathways, leading to increased serotonin signaling .
Pharmacokinetics
The compound is metabolized in the liver and has an elimination half-life of 6-8 hours . It is excreted through the kidneys . These properties affect the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on serotonin signaling. By acting as an agonist at serotonin receptors and potentially inducing the release of serotonin and norepinephrine, it can enhance the signaling of these important neurotransmitters . This can lead to changes in mood, anxiety, and other aspects of brain function.
Biochemical Analysis
Biochemical Properties
2-(4-Fluorophenyl)piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with serotonin receptors, particularly the 5-HT1A receptor . This interaction is crucial as it influences the reuptake and release of serotonin and norepinephrine . Additionally, this compound has been found to inhibit various Cytochrome P450 enzymes in the liver . These interactions highlight the compound’s role in modulating neurotransmitter levels and enzyme activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound acts as a 5-HT1A receptor agonist, which leads to changes in cell signaling pathways . This agonistic action can result in altered gene expression and metabolic processes within the cell. Furthermore, this compound has been shown to cause side effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting at higher doses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to serotonin receptors, particularly the 5-HT1A receptor, and acts as an agonist . This binding leads to the inhibition of serotonin and norepinephrine reuptake, resulting in increased levels of these neurotransmitters . Additionally, this compound inhibits Cytochrome P450 enzymes, affecting the metabolism of various substances in the liver .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound may result in persistent changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause side effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting . These findings highlight the importance of determining the appropriate dosage to achieve the desired effects while minimizing adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it inhibits Cytochrome P450 enzymes . This inhibition affects the metabolic flux and levels of metabolites within the liver . Understanding these metabolic pathways is essential for predicting the compound’s effects and potential interactions with other substances.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, affecting its localization and activity . These interactions are crucial for understanding the compound’s distribution and potential effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is essential for predicting its effects on cellular processes.
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)piperazine dihydrochloride can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, followed by deprotection and selective intramolecular cyclization . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Chemical Reactions Analysis
2-(4-Fluorophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is employed in the study of receptor-ligand interactions due to its structural similarity to neurotransmitters.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-(4-Fluorophenyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
- 1-(2-Fluorophenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(4-Trifluoromethylphenyl)piperazine These compounds share a similar piperazine core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence their chemical properties, reactivity, and biological activity .
Properties
IUPAC Name |
2-(4-fluorophenyl)piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELQVAKRTAIBQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857189 | |
Record name | 2-(4-Fluorophenyl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65709-34-4 | |
Record name | 2-(4-Fluorophenyl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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